molecular formula C12H6N2O2 B1621690 Cyanic acid, 2,7-naphthalenediyl ester CAS No. 93120-66-2

Cyanic acid, 2,7-naphthalenediyl ester

Cat. No.: B1621690
CAS No.: 93120-66-2
M. Wt: 210.19 g/mol
InChI Key: OFIWROJVVHYHLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Cyanic acid, 2,7-naphthalenediyl ester” is also known as "(7-cyanatonaphthalen-2-yl) cyanate" . It has the molecular formula C12H6N2O2 and a molecular weight of 210.18800 .


Synthesis Analysis

The synthesis of naphthalene-substituted aromatic esters like “this compound” can be achieved via Rh(iii)-catalyzed C–H bond naphthylation and cascade directing group transformation . This process involves aryl imidates and oxa bicyclic alkenes .


Chemical Reactions Analysis

The chemical reactions involving esters like “this compound” typically involve the replacement of the alkoxy (OR′) group of an ester by another group . One such reaction is hydrolysis, which is catalyzed by either an acid or a base .


Physical and Chemical Properties Analysis

“this compound” is a type of cyanate ester, which is a commonly used thermoset matrix for high-temperature applications in aerospace and defense applications . Cyanate esters have a high glass transition temperature (>200 °C), low moisture absorption, low coefficient of thermal expansion, and are extremely thermally stable .

Mechanism of Action

The general mechanism of ester reactions involves a nucleophilic attack on the carbonyl and the removal of the leaving group . In the case of esters, the leaving group is often an alkoxide .

Future Directions

Cyanate ester resins, like “Cyanic acid, 2,7-naphthalenediyl ester”, have been the subject of significant research due to their high-temperature resistance and other beneficial properties . Future research may focus on improving the thermal performance of cyanate ester resins through various inorganic additives .

Properties

IUPAC Name

(7-cyanatonaphthalen-2-yl) cyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2O2/c13-7-15-11-3-1-9-2-4-12(16-8-14)6-10(9)5-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIWROJVVHYHLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)OC#N)OC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401652
Record name Cyanic acid, 2,7-naphthalenediyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93120-66-2
Record name Cyanic acid, 2,7-naphthalenediyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Cyanic acid, 2,7-naphthalenediyl ester
Reactant of Route 2
Reactant of Route 2
Cyanic acid, 2,7-naphthalenediyl ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Cyanic acid, 2,7-naphthalenediyl ester
Reactant of Route 4
Reactant of Route 4
Cyanic acid, 2,7-naphthalenediyl ester
Reactant of Route 5
Reactant of Route 5
Cyanic acid, 2,7-naphthalenediyl ester
Reactant of Route 6
Cyanic acid, 2,7-naphthalenediyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.